2-(Ethylsulfonyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(Ethylsulfonyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by the presence of an ethylsulfonyl group, a methylthiophenyl group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Methylthiophenyl Group: The methylthiophenyl group can be attached through a Suzuki coupling reaction between a boronic acid derivative of methylthiophene and a halogenated pyrimidine intermediate.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonylation reaction using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of palladium or copper.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and polymers, due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine
- 2-(Ethylsulfonyl)-4-(5-ethylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine
- 2-(Ethylsulfonyl)-4-(5-methylthiophen-2-yl)-6-(difluoromethyl)pyrimidine
Uniqueness
2-(Ethylsulfonyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of functional groups that confer distinct electronic and steric properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethylsulfonyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-ethylsulfonyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S2/c1-3-21(18,19)11-16-8(9-5-4-7(2)20-9)6-10(17-11)12(13,14)15/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEBKWHDMKENKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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